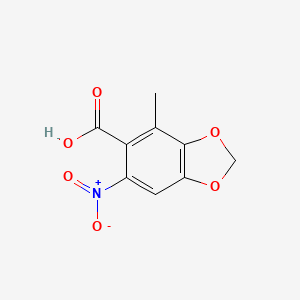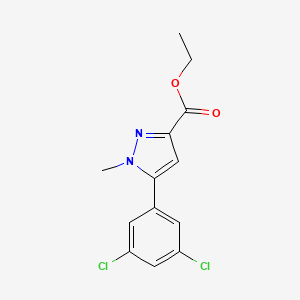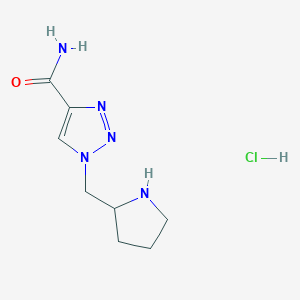
3-(恶唑-2-基)苯乙基氨基甲酸甲酯
描述
Methyl 3-(oxazol-2-yl)phenethylcarbamate is a chemical compound with the molecular formula C13H14N2O3 . It is used in various applications, including drug development and synthetic organic chemistry.
Molecular Structure Analysis
The molecular structure of Methyl 3-(oxazol-2-yl)phenethylcarbamate consists of a carbamate group attached to a phenethyl group, which is further connected to an oxazole ring . The exact structure can be determined using techniques such as NMR and HPLC/GC .科学研究应用
药物化学
在药物化学中,恶唑衍生物,包括3-(恶唑-2-基)苯乙基氨基甲酸甲酯,因其治疗潜力而备受重视。 这些化合物因其生物活性而得到研究,包括抗菌、抗癌、抗结核、抗炎、抗糖尿病、抗肥胖和抗氧化特性 。这些衍生物的取代模式在其生物反应中起着至关重要的作用,使其成为开发新药物化合物的重要因素。
药理学
3-(恶唑-2-基)苯乙基氨基甲酸甲酯由于恶唑衍生物的生物学意义,可能在药理学中具有应用。 这些化合物可以作为药物的一部分,充当血小板聚集抑制剂、酪氨酸激酶抑制剂和 COX-2 抑制剂 。它们多样的生物学潜力使它们成为药物发现和开发过程中的候选药物。
生物化学
在生物化学中,该化合物的作用与其与酶和蛋白质的相互作用有关。已知恶唑衍生物表现出各种生物活性,可以影响生化途径。例如,它们可用于合成对各种病原体(如金黄色葡萄球菌、化脓链球菌、铜绿假单胞菌、大肠杆菌、白色念珠菌、黑曲霉和曲霉菌)具有抗菌潜力的喹唑啉酮。 clavatus .
有机化学
恶唑衍生物是有机合成中重要的中间体。3-(恶唑-2-基)苯乙基氨基甲酸甲酯可用于合成复杂的有机分子。 杂环化合物(如恶唑)的化学非常复杂,对合成程序和工业应用具有重大意义 .
分析化学
在分析化学中,3-(恶唑-2-基)苯乙基氨基甲酸甲酯可用作定性和定量分析化学化合物的标准品或试剂。 其明确的结构和性质使其适合用于光谱学和色谱法来鉴定和定量其他物质 .
化学工程
从化学工程的角度来看,该化合物可能参与过程优化,其中其特性被用来提高化学反应的效率。 它也可能在开发新的方法中发挥作用,以获得具有更高功效和减少废物的相关化合物 .
环境科学
考虑到环境科学,可以研究 3-(恶唑-2-基)苯乙基氨基甲酸甲酯的环境影响、生物降解性和在绿色化学中的潜在用途。 它对生态系统的影响及其在可持续实践中的作用可能是重要的研究领域 .
工业过程
在工业过程中,该化合物可能用于生产医药、农用化学品或其他工业化学品。 它在合成其他化合物中的作用及其扩大规模的潜力可以得到探索,以提高工业生产方法 .
安全和危害
属性
IUPAC Name |
methyl N-[2-[3-(1,3-oxazol-2-yl)phenyl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-17-13(16)15-6-5-10-3-2-4-11(9-10)12-14-7-8-18-12/h2-4,7-9H,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVPMHHYIANPTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=CC(=CC=C1)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176229 | |
| Record name | Carbamic acid, N-[2-[3-(2-oxazolyl)phenyl]ethyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799434-52-8 | |
| Record name | Carbamic acid, N-[2-[3-(2-oxazolyl)phenyl]ethyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799434-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[3-(2-oxazolyl)phenyl]ethyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1405297.png)

![benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B1405300.png)
![methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate](/img/structure/B1405301.png)


![(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1405306.png)

![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine](/img/structure/B1405311.png)




